2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one
Overview
Description
2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one involves a carbonylation-cyclization domino reaction. This process uses ortho-halophenols and cyanamide as starting materials. The reaction is catalyzed by palladium and involves the use of Mo(CO)6 as a carbon monoxide source. The reaction proceeds through a carbonylative coupling followed by an intramolecular cyclization to form the benzoxazine ring .
Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid. This one-pot reaction can also be conducted under microwave conditions to improve yields and reaction times .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzoxazines depending on the reagents used.
Scientific Research Applications
2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for synthesizing biologically active compounds, including anticancer and antimicrobial agents.
Materials Science: Benzoxazine resins are used in the production of high-performance polymers and composites.
Organic Synthesis: The compound serves as a building block for more complex heterocyclic structures used in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to its biological effects. For example, benzoxazine derivatives have been shown to inhibit serine proteases, which are involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds share a similar core structure and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Benzothiazoles: These compounds also have a heterocyclic structure and are known for their antibacterial and antifungal activities.
Uniqueness
2-(4-Fluoro-phenyl)-2,3-dihydro-benzo[e][1,3]oxazin-4-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which can enhance its biological activity and stability. The compound’s ability to undergo various chemical reactions also makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c15-10-7-5-9(6-8-10)14-16-13(17)11-3-1-2-4-12(11)18-14/h1-8,14H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXUYEWEUQLTDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326934 | |
Record name | 2-(4-fluorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202807 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301655-88-9 | |
Record name | 2-(4-fluorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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